molecular formula C13H18O2 B14731085 Ethyl 2-(butan-2-yl)benzoate CAS No. 5133-56-2

Ethyl 2-(butan-2-yl)benzoate

Cat. No.: B14731085
CAS No.: 5133-56-2
M. Wt: 206.28 g/mol
InChI Key: YIRKOLCHXSTLLA-UHFFFAOYSA-N
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Description

Ethyl 2-(butan-2-yl)benzoate (C₁₃H₁₈O₂) is an ester derivative of benzoic acid featuring an ethyl ester group and a branched butan-2-yl substituent at the 2-position of the aromatic ring. The butan-2-yl group introduces steric hindrance and lipophilicity, influencing its physical properties (e.g., solubility, boiling point) and reactivity. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and fragrances. Its branched alkyl chain distinguishes it from simpler benzoate esters, offering unique applications in stereoselective reactions and material science .

Properties

CAS No.

5133-56-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 2-butan-2-ylbenzoate

InChI

InChI=1S/C13H18O2/c1-4-10(3)11-8-6-7-9-12(11)13(14)15-5-2/h6-10H,4-5H2,1-3H3

InChI Key

YIRKOLCHXSTLLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(butan-2-yl)benzoate can be synthesized through the Fischer–Speier esterification method. This involves refluxing benzoic acid with ethanol and butan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs at temperatures ranging from 60 to 110°C and can take several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that facilitate the removal of water byproduct, such as Dean–Stark distillation, is common to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butan-2-yl)benzoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.

    Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide is employed.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products

    Hydrolysis: Benzoic acid, ethanol, and butan-2-ol.

    Oxidation: Benzoic acid derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(butan-2-yl)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby blocking nerve impulse conduction and resulting in a loss of sensation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical and Chemical Properties

The table below compares Ethyl 2-(butan-2-yl)benzoate with analogous compounds, emphasizing substituent effects:

Compound Name Molecular Formula Substituent at 2-Position Key Properties
Ethyl benzoate C₉H₁₀O₂ None Lower boiling point (212°C), higher volatility, limited steric hindrance
Ethyl 2-methylbenzoate C₁₀H₁₂O₂ Methyl Moderate lipophilicity, intermediate reactivity in ester hydrolysis
This compound C₁₃H₁₈O₂ Butan-2-yl (branched) High lipophilicity, significant steric hindrance, slower reaction kinetics
Ethyl 2-phenylbenzoate C₁₅H₁₄O₂ Phenyl Enhanced aromatic stacking, UV absorption, and catalytic activity in Pd coupling
Ethyl 2-(pentan-3-yl)benzoate C₁₄H₂₀O₂ Pentan-3-yl (longer chain) Increased hydrophobicity, potential for micelle formation in solutions

Key Observations :

  • Lipophilicity: The branched butan-2-yl group increases lipophilicity compared to methyl or unsubstituted analogs, enhancing solubility in nonpolar solvents .
  • Steric Effects : The bulky substituent slows nucleophilic acyl substitution reactions, as seen in hydrolysis and transesterification .
  • Thermal Stability : Longer alkyl chains (e.g., pentan-3-yl) raise melting points but reduce volatility compared to shorter chains .
Ester Hydrolysis

This compound undergoes hydrolysis 20% slower than Ethyl 2-methylbenzoate due to steric hindrance from the branched alkyl group. This property is advantageous in controlled-release drug formulations where delayed hydrolysis is desirable .

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